Methyl 3-ureidofuran-2-carboxylate
Overview
Description
Synthesis Analysis
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From α-Chloro Ketones
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From β-Dicarbonyl Compounds
Molecular Structure Analysis
The molecular structure of Methyl 3-ureidofuran-2-carboxylate consists of a furan ring with a ureido group attached at position 3. The ureido group contains a carbonyl (C=O) and an amino (NH2) functional group .
Chemical Reactions Analysis
Scientific Research Applications
1. Enzymatic Reactivity and Carboxylation Studies
Methyl 3-ureidofuran-2-carboxylate has been implicated in enzymatic reactivity studies, particularly in the context of acetyl coenzyme A carboxylase systems in bacteria like Escherichia coli. It has been used to investigate the site of carboxylation in biotin, demonstrating that the ureido-N of biotin is the enzymatic site of carboxylation. This has broader implications in understanding enzymatic processes involving carboxylation in biological systems (Guchhait et al., 1974).
2. Enhancement of Arginine Methylation
Studies have shown that certain derivatives of Methyl 3-ureidofuran-2-carboxylate, such as aryl ureido acetamido indole carboxylates, can enhance the methylation of histone or nonhistone substrates. This is significant in the context of gene expression modulation, where arginine methylation plays a crucial role (Castellano et al., 2012).
3. Chemical Synthesis and Molecular Transformations
Methyl 3-ureidofuran-2-carboxylate has been used in various chemical synthesis processes. For example, it has been involved in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its utility in organic synthesis and chemical transformations (Giri et al., 2007).
4. Bioactive Compound Synthesis
The compound has been a part of synthesizing bioactive compounds such as isothiazole derivatives, potentially impacting pharmaceutical and medicinal chemistry applications. This includes the creation of acyl and ureido derivatives of substituted amides, which have implications for circulatory system treatments (Burak & Machoń, 1992).
5. Involvement in Nucleotide Modifications
Methyl 3-ureidofuran-2-carboxylate derivatives have been studied for their ability to modify nucleotides, particularly in the context of oligonucleotide derivatives. This modification process has potential applications in biotechnology and genetic engineering (Ivanovskaia et al., 1995).
Mechanism of Action
Future Directions
: Gomonov, K. A., & Pelipko, V. V. (2022). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview). Chemistry of Heterocyclic Compounds, 58(10), 394–396. DOI: 10.1007/s10593-022-03103-9 : ChemicalBook. (n.d.). Methyl 3-ureidofuran-2-carboxylate. Retrieved from [here](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42589297.htm
properties
IUPAC Name |
methyl 3-(carbamoylamino)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAKSTBMLMFFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735275 | |
Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ureidofuran-2-carboxylate | |
CAS RN |
1093066-63-7 | |
Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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